molecular formula C11H11ClO3 B1400236 1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone CAS No. 110251-20-2

1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone

Cat. No. B1400236
CAS RN: 110251-20-2
M. Wt: 226.65 g/mol
InChI Key: GWPWKJXTAOZBGV-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone, also known as 2C-C, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 1986 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-C is a psychoactive substance that has been used for research purposes to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Inhibitor Binding and Heme Oxygenase-1 Studies

1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone is relevant in the study of heme oxygenases (HOs), enzymes involved in heme degradation. Research has shown that inhibitors with structures including 1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone derivatives can bind to the distal pocket of HO-1. These inhibitors demonstrate a common binding mode, despite chemical differences, offering insights for optimizing inhibitor design (Rahman et al., 2008).

Synthesis of Important Intermediates

Compounds structurally related to 1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone serve as intermediates in various synthesis processes. For instance, derivatives have been synthesized as intermediates in the production of fungicides like difenoconazole (Xie Wei-sheng, 2007).

Lithiation and Synthesis of Acetophenone Derivatives

The compound's derivatives have been utilized in lithiation processes, leading to the creation of ortho-functionalized acetophenone derivatives. This demonstrates its potential in organic synthesis and the development of new chemical entities (Lukács et al., 2003).

Reactions with Aromatic Ketones

Derivatives of 1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone have been involved in reactions with aromatic ketones, contributing to the synthesis of various compounds like oxathiolane and dioxolane methanols, highlighting its role in expanding the diversity of organic synthesis (Upadhyaya & Bauer, 1992).

Photoinduced Alkylation for Synthesis of Diketones

The compound's derivatives have been used in photoinduced alkylation reactions with enones, leading to the synthesis of monoprotected 1,4-diketones, a process significant in organic chemistry (Mosca et al., 2001).

Vibrational and Structural Studies

The compound has been the subject of theoretical studies, focusing on its geometry and vibrational spectra. Such studies are crucial in understanding the molecular structure and properties, which are important for various applications in chemistry and material science (Song et al., 2008).

properties

IUPAC Name

1-(2-chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPWKJXTAOZBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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